Product packaging for Uracil(Cat. No.:CAS No. 66-22-8)

Uracil

Katalognummer: B1683738
CAS-Nummer: 66-22-8
Molekulargewicht: 112.09 g/mol
InChI-Schlüssel: ISAKRJDGNUQOIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Historical Perspectives on Nucleobase Discovery and Characterization

The history of nucleobase discovery is intertwined with the early investigations into the chemical composition of cells and their nuclei. Friedrich Miescher, a Swiss physician and biologist, is credited with isolating "nuclein" from the nuclei of white blood cells in 1869, recognizing it as a new type of molecule distinct from proteins preceden.comfordays.jpnih.gov. This substance, later termed nucleic acid by Richard Altmann in 1889, was found to be acidic in nature and rich in phosphorus fordays.jp.

Albrecht Kossel, a German biochemist and a student of Miescher, made significant contributions to understanding the chemical composition of nucleic acids wikipedia.orgacgt.mefiveable.mekiddle.co. Between 1885 and 1901, Kossel isolated and described the five primary organic compounds present in nucleic acids: adenine (B156593), cytosine, guanine (B1146940), thymine (B56734), and uracil (B121893) wikipedia.orgacgt.mefiveable.mekiddle.co. His work laid the foundation for future discoveries in genetics and molecular biology and earned him the Nobel Prize in Physiology or Medicine in 1910 for his research on proteins and nucleic acids fiveable.mekiddle.cocmeindia.in. While Kossel characterized most of the nucleobases, this compound was originally discovered in 1900 by Alberto Ascoli, a student of Kossel, who isolated it by hydrolysis of yeast nuclein wikipedia.orgnewworldencyclopedia.orgacgt.me. This compound was also found in other biological sources, including bovine thymus and spleen, herring sperm, and wheat germ newworldencyclopedia.org.

Early methods for characterizing nucleobases involved hydrolysis of nucleic acids to release the constituent bases, followed by various chemical analyses to determine their structure and properties newworldencyclopedia.orgacgt.me. The ability of nucleobases to absorb light was also a key characteristic used in their study newworldencyclopedia.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O2 B1683738 Uracil CAS No. 66-22-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
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InChI Key

ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC(=O)NC1=O
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Molecular Formula

C4H4N2O2
Record name uracil
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Related CAS

28806-15-7
Record name 2,4(1H,3H)-Pyrimidinedione, dimer
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DSSTOX Substance ID

DTXSID4021424
Record name Uracil
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Molecular Weight

112.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uracil
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Solubility

3.6 mg/mL
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CAS No.

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5
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Record name 2,4-Pyrimidinediol
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Record name 4(1H)-Pyrimidinone, 2-hydroxy-
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Melting Point

330 °C
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Uracil Biosynthesis and Metabolic Pathways

De Novo Pyrimidine (B1678525) Biosynthesis: Enzymatic Steps Leading to Uracil (B121893) Formation

The de novo pyrimidine biosynthesis pathway is an energy-intensive process that constructs the pyrimidine ring from simple molecules such as bicarbonate, aspartate, and glutamine creative-proteomics.com. This pathway ultimately leads to the formation of uridine (B1682114) monophosphate (UMP), which is the precursor to other pyrimidine nucleotides, including those containing this compound.

The de novo synthesis pathway involves a series of enzymatic steps:

Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The initial step is the formation of carbamoyl phosphate from glutamine, CO₂, and ATP, catalyzed by the enzyme carbamoyl phosphate synthetase II (CPS II) creative-proteomics.com. This is often the rate-limiting step in animals and is subject to significant regulation creative-proteomics.comwikipedia.org.

Formation of Carbamoyl Aspartate: Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate, a reaction catalyzed by aspartate transcarbamoylase (ATCase) microbenotes.comfiveable.me. This step is the regulated step in bacteria wikipedia.org.

Formation of Dihydroorotate (B8406146): Carbamoyl aspartate is cyclized to dihydroorotate by the enzyme dihydroorotase wikipedia.orgmicrobenotes.com.

Formation of Orotate (B1227488): Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase (DHODH) creative-proteomics.commicrobenotes.com. This is the only mitochondrial step in nucleotide ring biosynthesis in eukaryotes, with other steps occurring in the cytoplasm wikipedia.orgmicrobenotes.com.

Formation of Orotidine (B106555) 5′-Monophosphate (OMP): Orotate is converted to orotidine 5′-monophosphate (OMP) by the addition of a ribose phosphate group from phosphoribosyl pyrophosphate (PRPP), catalyzed by orotate phosphoribosyltransferase (OPRT) wikipedia.org.

Conversion of OMP to Uridine 5′-Monophosphate (UMP): Finally, OMP is decarboxylated to form UMP by the enzyme OMP decarboxylase wikipedia.org. In humans, the last two steps (5 and 6) are catalyzed by a single bifunctional enzyme called UMP synthase (UMPS) wikipedia.orgmdpi.com.

UMP can then be phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP) wikipedia.orgmdpi.com. UTP is a direct precursor for the synthesis of cytidine (B196190) triphosphate (CTP) mdpi.com.

This compound Salvage Pathways: Enzymes and Precursors in Recycled Metabolism

In addition to de novo synthesis, cells can also acquire this compound nucleotides through salvage pathways. These pathways are generally more energy-efficient than de novo synthesis as they recycle pre-existing bases and nucleosides resulting from the degradation of RNA and DNA fiveable.mewikipedia.org.

The this compound salvage pathway primarily involves the conversion of free this compound or uridine back into uridine monophosphate (UMP). Key enzymes in this pathway include:

This compound phosphoribosyltransferase (UPRT): This enzyme catalyzes the conversion of this compound and phosphoribosyl pyrophosphate (PRPP) directly into UMP fiveable.mefiveable.meresearchgate.net. This is a crucial step for recycling free this compound.

Uridine phosphorylase: This enzyme can cleave uridine into this compound and ribose 1-phosphate wikipedia.org. While this is a step in degradation, the resulting this compound can be salvaged by UPRT.

Uridine kinase: This enzyme phosphorylates uridine to form UMP wikipedia.org. This allows for the salvage of the nucleoside uridine.

Cytidine and deoxycytidine can also enter the this compound salvage pathway after being deaminated to uridine and deoxyuridine, respectively, by cytidine deaminase fiveable.mewikipedia.org. These can then be phosphorylated by uridine kinase or other nucleoside kinases to form their corresponding monophosphates.

Salvage pathways are particularly important in tissues with low proliferative activity where de novo synthesis may be less active creative-proteomics.com.

Regulation of this compound Biosynthesis: Allosteric Control and Transcriptional Mechanisms

The synthesis of this compound nucleotides is tightly regulated at multiple levels to match the cellular demand and avoid wasteful production. Regulation occurs through both allosteric control of enzyme activity and transcriptional regulation of gene expression oup.com.

Allosteric Control: Several enzymes in the de novo pathway are subject to allosteric regulation. In animals, carbamoyl phosphate synthetase II (CPS II), the first committed enzyme, is a key regulatory point creative-proteomics.comwikipedia.org. Its activity is inhibited by the end product UTP, a form of feedback inhibition creative-proteomics.comwikipedia.org. Conversely, PRPP and ATP can act as positive effectors, enhancing CPS II activity wikipedia.org. In bacteria, aspartate transcarbamoylase (ATCase) is a major regulated enzyme wikipedia.org.

This compound phosphoribosyltransferase (UPRT) in the salvage pathway is also subject to allosteric regulation. Studies in Escherichia coli have shown that UPRT activity can be regulated by guanine (B1146940) nucleotides like GDP and GTP, which act as positive effectors nih.gov. The accumulation of guanosine (B1672433) 5'-diphosphate 3-diphosphate ((p)ppGpp) under stringent conditions (e.g., amino acid starvation) can abolish the stimulatory effect of GTP on UPRT, indicating a link between this compound salvage and the cell's nutritional status nih.gov.

Transcriptional Mechanisms: The expression of genes encoding enzymes involved in both de novo synthesis and salvage pathways is also regulated at the transcriptional level oup.comfrontiersin.org. This allows for longer-term adaptation to changes in nucleotide requirements, such as during cell proliferation oup.com. For instance, increased nucleotide synthesis is necessary for DNA replication and RNA production during cell division, which is supported by increased expression of the genes associated with nucleotide synthesis oup.com. Transcription factors like MYC and Rb/E2F are known to regulate the expression of genes encoding enzymes in nucleotide biosynthetic pathways oup.com. Studies in Arabidopsis seedlings have also shown transcriptional reprogramming of nucleotide metabolism in response to altered pyrimidine availability, with changes in gene expression for enzymes and transporters involved in nucleotide homeostasis frontiersin.org.

Isotopic Tracing and Metabolic Flux Analysis of this compound Pathways

Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques used to study the dynamics and rates of metabolic pathways, including those involving this compound. creative-proteomics.comnih.gov These methods involve using molecules labeled with stable isotopes, such as ¹³C or ¹⁵N, and tracking their incorporation into downstream metabolites over time creative-proteomics.comnih.govnih.gov. By analyzing the isotopic labeling patterns of this compound and its precursors and products, researchers can gain insights into the relative contributions of de novo synthesis and salvage pathways, identify key regulatory steps, and quantify metabolic fluxes. biorxiv.orgrsc.org

Stable isotope tracing allows for the visualization of the turnover dynamics of synthesized nitrogenous bases at the sub-cellular level. biorxiv.org For example, using ¹³C-labeled precursors, the incorporation of ¹³C into the pyrimidine ring of this compound-containing nucleotides can be measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.govnih.govrsc.org The pattern of labeling provides information about the specific reactions and pathways that the labeled atoms have traversed. nih.govnih.gov

Metabolic flux analysis takes this data further by using computational models to calculate the rates (fluxes) through different reactions in the metabolic network. creative-proteomics.comnih.gov This can reveal how metabolic pathways are regulated and how they adapt to different physiological conditions. For instance, isotopic tracing using [¹³C₅]uridine has been used to demonstrate the utilization of uridine metabolism for the ribosylation of adenine (B156593) in certain contexts, highlighting the interconnectedness of nucleotide metabolism. nih.gov Simultaneous tracing of carbon and nitrogen isotopes can provide even more detailed insights into the synthesis of the pyrimidine ring from precursors like aspartate, glutamine, and CO₂. rsc.org

These techniques are invaluable for understanding the complexities of this compound metabolism, particularly in different cell types and under varying conditions, including in the context of diseases where nucleotide metabolism is often dysregulated. nih.gov

Uracil S Integration and Function in Ribonucleic Acid Rna

Transcriptional Incorporation of Uracil (B121893) into RNA Molecules

The process of transcription is the cellular mechanism by which the genetic information encoded in DNA is converted into an RNA molecule. lumenlearning.comtinzyme.comnih.gov During transcription, the enzyme RNA polymerase reads the DNA template strand (the antisense strand) in a 3' to 5' direction and synthesizes a complementary RNA strand in the 5' to 3' direction. lumenlearning.comencyclopedia.pub A key feature of this process is the incorporation of this compound into the growing RNA chain whenever an adenine (B156593) (A) is encountered on the DNA template strand. lumenlearning.comnih.govwikipedia.orgozbiosciences.com This follows the standard Watson-Crick base pairing rules, where adenine pairs with this compound (A-U) in RNA, analogous to adenine pairing with thymine (B56734) (A-T) in DNA. vaia.comnih.govwikipedia.orgwikipedia.org The resulting RNA molecule is therefore a complementary copy of the DNA template, with this compound substituting for thymine present in the corresponding DNA coding strand (sense strand). lumenlearning.comencyclopedia.pub This selective incorporation of this compound is crucial for generating the various types of RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), which are essential for protein synthesis and other cellular functions. numberanalytics.comontosight.aifiveable.metinzyme.com

Structural Contributions of this compound to RNA Conformation and Stability

This compound plays a vital role in shaping the intricate three-dimensional structures of RNA molecules. While RNA is typically single-stranded, it can fold upon itself through intramolecular base pairing, forming complex secondary and tertiary structures. wikipedia.orglibretexts.org The base pairing between this compound and adenine (A-U) is a fundamental interaction that contributes to the formation of these structures, including helices, loops, and pseudoknots. numberanalytics.comontosight.aifiveable.mewikipedia.orgnih.gov

A-U base pairs are stabilized by two hydrogen bonds, in contrast to the three hydrogen bonds found in guanine-cytosine (G-C) base pairs. vaia.comnih.govpnas.org This difference in hydrogen bond number contributes to the relative stability of RNA regions; G-C rich regions are generally more thermodynamically stable than A-U rich regions. nih.govpnas.org The free energy associated with hydrogen bonds in a G-C pair is approximately -3.4 kcal/mol, while for an A-U pair, it is approximately -2.1 kcal/mol. nih.gov Despite being less stable than G-C pairs, A-U pairs are essential for maintaining the correct folding and stability required for RNA function. numberanalytics.comontosight.aifiveable.menih.gov

Beyond standard Watson-Crick pairing, this compound can also participate in non-canonical base pairs, such as wobble G-U pairs and U-U pairs, which further contribute to the diversity of RNA structures. wikipedia.orgucsd.edunih.gov These non-canonical interactions, along with base stacking, are crucial for stabilizing specific RNA folds and are particularly prevalent in larger RNA molecules like ribosomal RNA. pnas.orgucsd.edu The flexibility and adaptability conferred by this compound's base-pairing capabilities are essential for RNA to perform its diverse roles in the cell. fiveable.me

Base PairNumber of Hydrogen BondsApproximate Free Energy (kcal/mol)
Guanine-Cytosine (G-C)3-3.4
Adenine-Uracil (A-U)2-2.1

Table 1: Comparison of Hydrogen Bonding and Free Energy in Canonical RNA Base Pairs nih.govpnas.org

Functional Roles of this compound in Messenger RNA (mRNA) Translation and Regulation

Messenger RNA (mRNA) molecules carry the genetic code from DNA to the ribosomes, where it is translated into proteins. tinzyme.comozbiosciences.com this compound, as one of the four bases in mRNA, is integral to this process. The sequence of this compound and other nucleobases in mRNA forms codons, three-nucleotide units that specify which amino acid should be added to the growing polypeptide chain during translation. numberanalytics.comozbiosciences.com Ribosomes move along the mRNA molecule, reading these codons and facilitating the recruitment of the appropriate transfer RNA (tRNA) molecules carrying specific amino acids. ozbiosciences.com The accurate base pairing between the this compound-containing codons in mRNA and the complementary anticodons in tRNA is fundamental to ensuring the correct sequence of amino acids in the synthesized protein. wikipedia.org

Beyond its direct role in coding, this compound in mRNA can also be involved in the regulation of gene expression. mRNA structure, influenced by this compound's base-pairing properties, can affect mRNA stability, localization, and interaction with regulatory proteins or microRNAs. ozbiosciences.com Post-transcriptional modifications of this compound in mRNA, such as pseudouridylation, have been shown to influence mRNA stability and stress response. While the study of this compound's direct regulatory elements in mRNA is an active area of research, its presence is undeniably crucial for the central process of protein synthesis. ontosight.aifiveable.me

This compound's Significance in Transfer RNA (tRNA) Structure and Aminoacylation

Transfer RNA (tRNA) molecules are key adaptors in protein synthesis, delivering specific amino acids to the ribosome based on the mRNA sequence. qiagen.comwikipedia.org tRNA molecules have a characteristic cloverleaf secondary structure that folds into a defined L-shaped tertiary structure. bioinformatics.orgweizmann.ac.il this compound residues are critical components of tRNA, contributing to both its structure and function.

This compound is prominently found in several key regions of tRNA. The D-loop, named for the presence of the modified this compound derivative dihydrouridine (D), is a characteristic feature of tRNA structure. wikipedia.orgbioinformatics.orgwikipedia.org The TΨC loop (or T-loop) contains the modified this compound derivative pseudouridine (B1679824) (Ψ) and often includes ribothymidine (T), a base typically found in DNA but present in tRNA. wikipedia.orgbioinformatics.org These modified this compound bases, along with unmodified this compound residues, contribute to the specific folding and stability of the tRNA molecule through various base-pairing and stacking interactions. nih.govweizmann.ac.il

The precise three-dimensional structure of tRNA, heavily influenced by its this compound content and modifications, is essential for its recognition by aminoacyl-tRNA synthetases. wikipedia.orgwikipedia.orgnih.gov These enzymes are responsible for attaching the correct amino acid to the 3' end of its cognate tRNA, a process called aminoacylation. wikipedia.orgnih.gov Specific nucleotides and structural features within tRNA, including those involving this compound, serve as identity elements recognized by the synthetases, ensuring the fidelity of protein synthesis. wikipedia.orgwikipedia.org Modifications of this compound, particularly in the anticodon region (though not explicitly covered in the outline's scope for this section), can also enhance codon-anticodon recognition and influence translation efficiency. oaepublish.com

Ribosomal RNA (rRNA) Dynamics and this compound Participation

Ribosomal RNA (rRNA) is a major structural and catalytic component of ribosomes, the cellular machinery responsible for protein synthesis. qiagen.comtinzyme.com Ribosomes are complex ribonucleoprotein assemblies where mRNA is translated into proteins with the help of tRNA. tinzyme.comozbiosciences.com this compound residues are abundant in rRNA and play significant roles in the assembly, structure, and function of ribosomes. numberanalytics.comontosight.aifiveable.me

This compound participates in the extensive base pairing within rRNA molecules, contributing to the formation of the intricate secondary and tertiary structures that define the ribosome's architecture. nih.govucsd.edu These structural elements are crucial for the proper folding of rRNA and the assembly of ribosomal subunits. Functionally important regions of rRNA, such as the peptidyl transferase center (responsible for peptide bond formation) and the decoding center (where mRNA codons are read), contain this compound residues that are directly involved in the catalytic activity and interactions with mRNA and tRNA.

Post-Transcriptional Modifications of this compound in RNA: Pseudouridine and Dihydrouridine

This compound is a substrate for several important post-transcriptional modifications in RNA, significantly expanding the chemical diversity and functional capabilities of RNA molecules. Among the most abundant and well-studied modifications are the isomerization of this compound to pseudouridine (Ψ) and the reduction of this compound to dihydrouridine (D). wikipedia.orgnih.govplos.orgpnas.orgtandfonline.comnih.govmdpi.com

Pseudouridine (Ψ): Pseudouridine is an isomer of uridine (B1682114) where the glycosidic bond between the ribose sugar and the this compound base is shifted from the N1 nitrogen to the C5 carbon of the this compound ring. wikipedia.orgportlandpress.comnih.gov This C-C linkage provides increased rotational freedom and conformational flexibility to the nucleotide. wikipedia.org Furthermore, pseudouridine has an additional hydrogen bond donor at the N1 position, which can form extra hydrogen bonds, including interactions with the 5' phosphate (B84403) group or water molecules, thereby stabilizing RNA structure. nih.govwikipedia.orgportlandpress.com

Pseudouridylation is catalyzed by specific enzymes called pseudouridine synthases (PUSs), which isomerize this compound residues within pre-existing RNA molecules. portlandpress.comnih.gov This modification is widespread and found in various RNA types, including tRNA, rRNA, snRNA, and mRNA. wikipedia.org In rRNA and tRNA, pseudouridine contributes significantly to structural stability and proper folding. nih.govwikipedia.org In mRNA, pseudouridylation has been implicated in influencing translation efficiency and stability. asiaresearchnews.com

Dihydrouridine (D): Dihydrouridine is formed by the reduction of the double bond between carbons 5 and 6 of the this compound ring, resulting in a saturated, non-planar ring structure. nih.govplos.orgpnas.orgtandfonline.com This loss of planarity and aromaticity in the this compound base affects the conformation of the ribose sugar and disrupts base stacking interactions. plos.org

Dihydrouridine formation is catalyzed by dihydrouridine synthases (Dus enzymes) through the hydrogenation of this compound residues in RNA. pnas.orgtandfonline.comoup.com Dihydrouridine is particularly enriched in the D-loop of tRNA molecules, hence the name. wikipedia.orgbioinformatics.orgwikipedia.org The presence of dihydrouridine in tRNA is thought to promote structural flexibility in the D-loop, which is important for tRNA folding and recognition by aminoacyl-tRNA synthetases. wikipedia.orgpnas.org While traditionally associated with tRNA, dihydrouridine has also been identified in mRNA and is believed to influence RNA folding by biasing against helical regions. plos.org

These post-transcriptional modifications of this compound highlight the dynamic nature of RNA and the crucial role of this compound as a versatile building block whose chemical properties can be tailored to fine-tune RNA function. mdpi.comnih.gov

Modified NucleotidePrecursor BaseChemical ChangeEffect on Structure/FunctionPrimary RNA Types Found In
Pseudouridine (Ψ)This compoundIsomerization (N1-C1' to C5-C1' bond)Increased flexibility, extra H-bond donor, stabilizes structure, influences translation. wikipedia.orgportlandpress.comtRNA, rRNA, snRNA, mRNA wikipedia.org
Dihydrouridine (D)This compoundReduction of C5=C6 double bondReduces planarity, disrupts stacking, increases flexibility, influences folding. plos.orgpnas.orgtRNA (especially D-loop), also found in mRNA. wikipedia.orgbioinformatics.orgplos.org

Table 2: Key Post-Transcriptional Modifications of this compound wikipedia.orgbioinformatics.orgwikipedia.orgnih.govplos.orgpnas.orgtandfonline.comportlandpress.com

This compound is a pyrimidine (B1678525) base that is a fundamental component of ribonucleic acid (RNA). While typically associated with RNA, this compound can also be present in deoxyribonucleic acid (DNA), where it is considered an aberrant base that poses a threat to genome integrity. Its presence in DNA can arise through different mechanisms and, if not properly repaired, can lead to mutations and genomic instability.

Uracil in Deoxyribonucleic Acid Dna and Genome Integrity

Aberrant Uracil (B121893) Incorporation into DNA: Mechanisms and Consequences

This compound can be introduced into DNA through two primary mechanisms: the misincorporation of deoxyuridine triphosphate (dUTP) during DNA replication and the spontaneous or enzymatic deamination of cytosine. During DNA synthesis, DNA polymerases can occasionally incorporate dUTP from the nucleotide pool instead of thymidine (B127349) triphosphate (dTTP), particularly when the ratio of dUTP to dTTP is elevated pnas.orgacs.orgnih.gov. This misincorporation results in the presence of a this compound opposite an adenine (B156593) (U:A pair) in the DNA helix acs.orgnih.govnih.gov. While a U:A pair is not immediately mutagenic, its presence can still interfere with DNA-protein interactions, such as those involving transcription factors or polymerases nih.govnih.govbiorxiv.org. The more common mechanism leading to this compound in DNA is the hydrolytic deamination of cytosine, which converts cytosine to this compound pnas.orgacs.org. This process can occur spontaneously or be catalyzed by enzymes like the AID/APOBEC family of cytosine deaminases acs.orgnih.govresearchgate.net. Cytosine deamination typically occurs at CpG sites and results in a this compound opposite a guanine (B1146940) (U:G mismatch) wikipedia.org. If this U:G mismatch is not repaired before DNA replication, the this compound will pair with adenine in the new strand, leading to a C:G to T:A transition mutation in subsequent replication cycles pnas.orgnih.gov. It is estimated that between 70 and 200 cytosine bases per human cell per day undergo deamination to this compound pnas.org.

The consequences of aberrant this compound incorporation and cytosine deamination in DNA range from mutagenic effects to potential cytotoxicity and genomic instability. Unrepaired U:G mismatches are highly mutagenic, leading to frequent C→T transition mutations, which are among the most common spontaneous mutations observed in living organisms and are often found in human tumors pnas.org. High levels of this compound incorporation (U:A pairs) can be cytotoxic if they accumulate, potentially leading to DNA breaks and cell death pnas.orgacs.orgnih.gov. Furthermore, the repair processes initiated by the presence of this compound can themselves generate DNA strand breaks, which, if not properly resolved, can contribute to genomic instability, chromosomal fragmentation, and even apoptosis nih.govnih.govoup.com.

This compound-DNA Glycosylase (UDG) Family: Molecular Mechanisms of this compound Excision

The primary defense mechanism against the presence of this compound in DNA is the action of this compound-DNA glycosylases (UDGs). UDGs are a superfamily of evolutionarily conserved enzymes that initiate the base excision repair (BER) pathway by recognizing and removing this compound from the DNA molecule researchgate.netnih.govebi.ac.uk. This is achieved by cleaving the N-glycosidic bond that links the this compound base to the deoxyribose sugar, leaving behind an apurinic/apyrimidinic (AP) site wikipedia.orgthermofisher.comebi.ac.uk.

The UDG superfamily is classified into several families based on their substrate specificity and structure researchgate.netnih.gov. Family 1 UDGs, also known as UNGs (this compound-N-glycosylases), are the most extensively studied and are found in bacteria, eukaryotes, and some viruses researchgate.netebi.ac.uk. Human cells express several UDGs, including nuclear UNG2 and mitochondrial UNG1 (both encoded by the UNG gene), as well as SMUG1 (Single-strand selective monofunctional this compound DNA glycosylase 1), TDG (Thymine DNA Glycosylase), and MBD4 (Methyl-CpG-binding domain protein 4) nih.govnih.gov. UNG enzymes are highly specific for this compound and can excise it from both single-stranded and double-stranded DNA, with a preference for single-stranded this compound and U:G mismatches nih.govthermofisher.com. TDG and MBD4 are primarily involved in removing this compound (and thymine (B56734) in the case of TDG and MBD4) from U:G mismatches, particularly in the context of cytosine deamination at CpG sites wikipedia.orgnih.gov.

Impact of this compound Lesions on DNA Replication Fidelity and Mutagenesis

This compound lesions in DNA can significantly impact DNA replication fidelity and contribute to mutagenesis. The most direct mutagenic consequence arises from unrepaired U:G mismatches resulting from cytosine deamination. During DNA replication, DNA polymerases will typically insert an adenine opposite the this compound, leading to a C:G to T:A transition mutation in the daughter DNA molecule after the next round of replication pnas.orgnih.gov. This is a major source of spontaneous mutations pnas.org.

While U:A pairs resulting from dUTP misincorporation are not directly mutagenic, their presence and subsequent repair can still affect replication fidelity and lead to mutations. The BER pathway initiated by UDG activity creates transient single-strand breaks and AP sites nih.govnih.gov. These repair intermediates can pose obstacles to the replication machinery. If a replication fork encounters an AP site or a strand break before the BER process is complete, it can lead to replication fork stalling or collapse, potentially resulting in more complex and deleterious DNA lesions, such as double-strand breaks nih.govembopress.org.

Furthermore, under conditions where the dUTP pool is elevated (e.g., due to folate deficiency or inhibition of thymidylate synthesis), there can be increased this compound misincorporation into DNA nih.govoup.comresearchgate.net. This can lead to a "futile cycle" of this compound incorporation and excision by BER, generating an excessive number of repair intermediates and increasing the likelihood of errors during the repair synthesis step nih.govoup.com. Although BER is generally accurate, repeated cycles of repair synthesis in the presence of high dUTP can still lead to the re-incorporation of this compound or the introduction of other errors, contributing to genomic instability and potentially promoting mutagenesis nih.govresearchgate.net.

In certain contexts, such as in the adaptive immune system during somatic hypermutation and class switch recombination, the controlled introduction and processing of this compound by AID and UDGs are essential for generating antibody diversity, although this process also involves targeted mutagenesis nih.govbiorxiv.org.

Methodologies for Detecting this compound in Genomic DNA and its Repair Intermediates

Detecting and quantifying this compound in genomic DNA and its repair intermediates is crucial for understanding the extent of this compound-induced DNA damage and the efficiency of repair processes. Various methodologies have been developed for this purpose, ranging from global quantification techniques to methods for localizing this compound at specific sites or even single-nucleotide resolution.

Global quantification of this compound in DNA can be achieved using techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) researchgate.netnih.gov. This method involves enzymatic digestion of DNA into nucleosides followed by separation and detection by mass spectrometry nih.gov.

Methods for detecting this compound within specific DNA sequences or across the genome often utilize the activity of UDGs. One approach involves treating DNA with UDG to excise this compound, creating AP sites, which are then cleaved by an AP endonuclease (like APE1) to generate strand breaks researchgate.netnih.gov. These strand breaks can then be detected or used as starting points for further analysis. PCR-based methods can be used to detect this compound within target DNA sequences. Techniques like differential DNA denaturation PCR (3D-PCR) and UDG-PCR exploit the presence of this compound or the AP sites generated by UDG to indicate damage or facilitate amplification oup.comresearchgate.netnih.gov. Genome-wide mapping of this compound has become possible with the advent of sequencing-based methods. Techniques such as Excision-seq and dU-seq utilize UDG and AP endonuclease activity to generate fragments from this compound-containing DNA, which are then sequenced to identify the locations of this compound nih.govresearchgate.net. Other methods, like Ucaps-seq and SNU-seq, employ specific UDG variants or proteins that cross-link to the DNA after this compound excision, allowing for single-nucleotide resolution mapping acs.orgbiorxiv.org. Immunochemical methods using antibodies or engineered proteins that specifically bind to this compound-containing DNA have also been developed for detecting this compound in genomic DNA, including in situ visualization using microscopy biorxiv.org.

These methodologies provide valuable tools for investigating the biological significance of this compound in DNA, assessing the impact of factors that influence this compound levels (such as nutritional status or exposure to certain chemicals), and studying the efficiency and mechanisms of this compound repair pathways.

Uracil Derivatives and Analogs in Biomedical Research

Synthesis and Biological Activity of Uracil (B121893) Nucleoside and Nucleotide Analogs

The creation of this compound nucleoside and nucleotide analogs involves targeted modifications to either the this compound base or its attached sugar moiety. mdpi.comnih.govcdnsciencepub.com These structural alterations are critical determinants of their resulting biological activities. Analogs of pyrimidine (B1678525) nucleosides, encompassing those derived from this compound, are widely employed in the clinical management of viral infections, including those caused by the human immunodeficiency virus (HIV) and members of the herpesvirus family. mdpi.com

A common synthetic strategy for preparing pyrimidine nucleoside analogs is the alkylation of silylated pyrimidines, a method rooted in established procedures such as those developed by Vorbrüggen and Niedballa. nih.gov This approach facilitates the generation of a variety of modified nucleosides. nih.gov

Analogs featuring modifications within the carbohydrate ring, such as carbocyclic nucleosides where the furanose ring's oxygen atom is substituted with a methylene (B1212753) group, exhibit enhanced stability against enzymatic cleavage by phosphorylases and hydrolases. mdpi.com This structural feature contributes to their broad spectrum of biological activity. mdpi.com Notable examples of biologically active this compound nucleoside analogs include 5-substituted this compound derivatives, which have demonstrated inhibitory effects against HIV-1, herpesviruses, and mycobacteria through diverse mechanisms. mdpi.com Specific instances include 2′-deoxy-5-iodocytidine and 5-bromovinyl-2′-deoxyuridine (brivudine), recognized as nucleoside inhibitors targeting herpesviruses. mdpi.com Furthermore, derivatives like 1-(benzyl)-5-(phenylamino)this compound have been identified as non-nucleoside inhibitors active against HIV-1 and EBV. mdpi.com

The pursuit of novel this compound nucleosides remains an active area of research, with ongoing studies investigating compounds exhibiting promising activity against viruses such as Herpes Simplex Virus type 1 (HSV-1). nih.gov These research efforts are motivated by the imperative to address limitations associated with current antiviral therapies, including significant side effects and the emergence of drug resistance. nih.gov

Antimetabolite this compound Analogs: Mechanisms of Action and Target Specificity

This compound analogs function as antimetabolites by disrupting vital biosynthetic pathways, particularly those involved in the synthesis of nucleic acids. oncohemakey.comwikipedia.orgnih.gov Their mechanism of action involves mimicking endogenous molecules, thereby deceiving enzymes crucial for DNA and RNA synthesis. wikipedia.orgwashington.edu These analogs are efficiently transported into cells and subsequently metabolized into active nucleotide forms by the same enzymatic machinery that processes natural nucleobases and deoxynucleosides. oncohemakey.com The resulting active metabolites then act as potent inhibitors of key enzymes essential for DNA synthesis, leading to DNA damage and ultimately triggering apoptosis (programmed cell death). wikipedia.orgnih.gov

A prime example of an antimetabolite this compound analog is 5-fluorothis compound (B62378) (5-FU). oncohemakey.comwikipedia.orgcalis.edu.cn Its development was strategically based on the observation that tumor cells exhibit an elevated rate of this compound salvage for DNA synthesis. oncohemakey.com 5-FU is a cornerstone chemotherapeutic agent used in the treatment of various epithelial malignancies, including colorectal and breast cancers. oncohemakey.comcalis.edu.cn Upon cellular uptake, which occurs via the same facilitated transport mechanism as this compound, 5-FU is converted into several active metabolites, notably fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). calis.edu.cn

The principal mechanism by which 5-FU exerts its cytotoxic effect is the inhibition of thymidylate synthase (TS). oncohemakey.comcalis.edu.cn This enzyme is indispensable for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis. oncohemakey.comcalis.edu.cn FdUMP forms a stable ternary complex with TS and a folate cofactor, effectively blocking the synthesis of dTMP. oncohemakey.com Furthermore, FdUTP can be incorporated into DNA, and FUTP can be incorporated into RNA, disrupting their normal biological functions. oncohemakey.comcalis.edu.cn While the incorporation into both DNA and RNA contributes to cellular toxicity, the inhibition of TS is considered the primary mechanism underlying 5-FU's antitumor activity. oncohemakey.comcalis.edu.cn

Other this compound analogs, such as capecitabine, an orally administered prodrug of 5-FU, exert their therapeutic effects through similar metabolic activation and subsequent interference with nucleic acid synthesis pathways. oncohemakey.comwashington.edu Due to their mechanism of action, antimetabolites typically display high cell cycle specificity, preferentially targeting rapidly dividing cancer cells during the S-phase, the period of DNA replication. wikipedia.org

Radiosensitizing Properties of this compound Analogs in Experimental Oncology

Radiotherapy is a widely used modality in cancer treatment, and its efficacy can be augmented by the co-administration of radiosensitizing agents. nih.gov this compound analogs have been investigated for their potential as radiosensitizers, particularly those with modifications at the C5 position. nih.govresearchgate.netaip.orgmdpi.com These analogs can enhance the sensitivity of tumor cells to ionizing radiation, potentially allowing for reduced radiation doses and minimizing damage to surrounding healthy tissues. aip.org

Uridine (B1682114) analogs that become incorporated into DNA, such as 5-bromo- and 5-iodo-2′-deoxyuridines, are among the most extensively studied radiosensitizers. nih.gov Their radiosensitizing effect, following integration into the DNA structure, is thought to be mediated by the dissociation of the C5-X bond (where X represents a halogen atom) induced by electron attachment. nih.gov This process liberates a halide anion and generates a highly reactive this compound-5-yl radical within the DNA molecule. nih.gov This radical species can subsequently induce DNA strand breaks and other forms of damage, thereby amplifying the cytotoxic effects of radiation. ug.edu.pl

Research efforts include evaluating the radiosensitizing potential of various this compound derivatives. For instance, this compound-5-yl O-sulfamate (SU) has been studied and shown to undergo efficient dissociative electron attachment in the gas phase, resulting in bond cleavages. nih.gov However, the surrounding aqueous environment can significantly influence the radiosensitizing properties of modified nucleosides. nih.gov

Computational studies play a valuable role in the initial selection of potential radiosensitizers by predicting their behavior upon electron attachment. ug.edu.pl The formation of a reactive radical within the nucleobase or a substituent fragment following electron attachment is considered a key indicator for further investigation into a compound's radiosensitizing potential. ug.edu.pl Promising this compound derivatives identified through such computational approaches include SeCNdU, OTfdU, BrSdU, ISdU, CF₃CONHU, SU, DMSU, and 6IdU. ug.edu.pl Cellular-level studies, utilizing assays like clonogenic assays, have confirmed the radiosensitizing properties of some of these modified nucleosides against cancer cells. ug.edu.pl For example, a reduction in survival rates was observed in cells treated with ISdU and CF₃CONHU when exposed to radiation. ug.edu.pl

This compound-Containing Probes for Investigating Nucleic Acid Interactions

This compound-containing molecules, particularly when used in conjunction with enzymes like this compound-DNA Glycosylase (UDG), serve as powerful tools for probing protein-DNA interactions and other aspects of nucleic acid biology. oup.comcapes.gov.brrsc.org UDG is a DNA repair enzyme that specifically removes this compound from DNA by cleaving the N-glycosylic bond, leaving behind an apyrimidinic (Ap) site. oup.com

This specific enzymatic activity of UDG enables several methods for probing nucleic acid interactions:

Protection Experiments ("Footprinting"): In this technique, protein-DNA complexes are treated with UDG. This compound residues that are shielded by bound proteins are protected from excision, while accessible this compound residues are cleaved. oup.com Analysis of the resulting cleavage pattern on a sequencing gel provides information about the protein binding site on the DNA. oup.com

Interference Assays: These assays involve incorporating this compound into the DNA before the formation of a complex with a protein. The effect of the this compound modification on the protein's ability to bind the DNA is then assessed. oup.com

Missing Thymine (B56734) Site (MT-site) Experiment: In this variation, this compound is substituted for thymine at specific positions within the DNA sequence. If the presence of this compound at a particular site disrupts protein binding, it suggests that the thymine normally present at that position is important for the interaction. oup.com

Missing Thymine Methyl Site (MTM-site) Experiment: This assay is specifically designed to investigate the importance of the methyl group of thymine in mediating protein-DNA interactions. oup.com

These UDG-based probing techniques offer detailed insights into protein-DNA interactions, including the identification of specific residues that are critical for binding. oup.com Studies employing UDG probing have successfully investigated the interactions of well-characterized protein-DNA systems, such as the lambda repressor and lac repressor binding to their respective operator sites, providing valuable information about the role of specific thymine residues and their methyl groups in complex formation. oup.com

Furthermore, this compound-containing fluorescent probes have been developed for the selective recognition and detection of nucleotides like ATP. d-nb.info These probes are designed to utilize a combination of interactions, including complementary base-pairing, stacking interactions, and electrostatic forces, to achieve selective binding. d-nb.info The design typically involves conjugating a this compound nucleobase to a fluorophore, and their nucleotide recognition properties are evaluated using techniques such as fluorescence spectroscopy. d-nb.info

This compound-containing DNA substrates, often prepared by incorporating this compound residues using techniques like PCR, can be utilized in conjunction with UDG to study enzyme kinetics and mechanisms, such as the process of base flipping by DNA glycosylases. rsc.orgnih.gov The use of fluorescent base analogs positioned adjacent to this compound residues can generate signals that allow for the real-time monitoring of this compound cleavage by UDG, providing insights into the dynamics of protein-DNA interfaces and the enzymatic reaction pathway. nih.gov

Advanced Analytical Methodologies for Uracil Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Uracil (B121893) Analysis

HPLC and LC-MS are widely used for the separation, identification, and quantification of this compound in complex samples. These techniques offer high sensitivity and specificity, making them suitable for analyzing biological matrices like plasma, serum, and urine. sciex.comnih.govnih.gov

HPLC with UV detection is a common method for this compound analysis. However, for samples with numerous UV-active impurities, such as urine, a single reversed-phase HPLC method may not be sufficient. jst.go.jpjst.go.jp Column-switching techniques, incorporating strong cation exchange and reversed-phase columns, have been employed to address this challenge, although they require specialized equipment. jst.go.jpjst.go.jp

LC-MS and LC-MS/MS offer enhanced sensitivity and selectivity compared to LC-UV, particularly for the analysis of small molecules like this compound in biological samples. sciex.comnih.govnih.govsciex.comoup.com Various LC-MS/MS methods have been developed for the quantitative analysis of this compound in plasma and serum. sciex.comnih.govsciex.comresearchgate.netresearchgate.net These methods often involve sample preparation steps such as protein precipitation or solid-phase extraction (SPE) to isolate this compound from the matrix. sciex.comnih.govnih.govnih.govsciex.comchromatographyonline.com

Research findings demonstrate the effectiveness of LC-MS/MS for this compound quantification. One study developed an LC-MS/MS method for rapid and quantitative analysis of this compound in human plasma and serum, achieving a limit of quantification (LLOQ) of 0.5 ng/mL in plasma/serum. sciex.comsciex.com This method utilized a simple protein precipitation from a small sample volume (100 µL) and isocratic chromatography. sciex.comsciex.com Another LC-MS/MS method for simultaneous quantification of this compound and dihydrothis compound (B119008) in human plasma reported an LLOQ of 0.5 ng/mL for this compound. nih.gov

Data from LC-MS/MS methods highlight their performance characteristics:

MethodSample MatrixSample PrepLLOQ (this compound)Linearity Range (this compound)Run TimeReference
LC-MS/MS (SCIEX Triple Quad 6500+)Plasma/SerumProtein Precipitation0.5 ng/mL0.5 - 200 ng/mL5 minutes sciex.comsciex.com
HPLC-MS-MSPlasmaExtraction (Ethyl acetate-isopropanol)0.5 ng/mLNot specifiedNot specified nih.gov
UPLC-MS/MSHuman PlasmaDeproteination, Extraction (Ethyl acetate, isopropanol)0.625 ng/mL0.625 - 160.0 ng/mL4.5 minutes oup.comresearchgate.net

Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Nuclear Magnetic Resonance) in this compound Research

Spectroscopic techniques provide valuable insights into the structure, properties, and interactions of this compound. UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly important in this compound research. ijcrt.orguobaghdad.edu.iqresearchgate.netmdpi.comnumberanalytics.com

UV-Vis spectroscopy involves measuring the absorption of ultraviolet and visible light by molecules. numberanalytics.com this compound exhibits characteristic absorption maxima in the UV region. The UV-Vis spectrum of this compound in water shows absorption maxima at approximately 202 nm and 258 nm. sielc.com The absorption at 260 nm is commonly used for quantification of nucleic acids, including those containing this compound. numberanalytics.comresearchgate.net The molar absorption coefficient (ε) of this compound in water at 258 nm has been reported as 7680 ± 20 M⁻¹ cm⁻¹. rsc.org UV-Vis spectroscopy is also used to study the effect of acid and base on the spectra of this compound derivatives and to investigate solvatochromic behaviors. researchgate.net

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of atoms within the this compound molecule. ijcrt.orguobaghdad.edu.iqresearchgate.netmdpi.comnumberanalytics.commdpi.comacs.org Early NMR studies of this compound date back to the 1960s and 1970s. mdpi.com More recent multinuclear NMR studies, often supported by theoretical calculations, have provided more accurate data. mdpi.comacs.org NMR spectroscopy can be used to study the tautomeric forms of this compound and its derivatives, although the diketo form is generally considered the most stable. mdpi.com

Experimental NMR data for this compound in different solvents are available. For example, ¹H NMR spectra of this compound in D₂O and DMSO-d₆ have been reported with specific chemical shifts. nih.govmdpi.comacs.orghmdb.ca ¹³C NMR spectra of this compound in water and DMSO-d₆ are also available. nih.govacs.orghmdb.ca

NMR SpectrumSolventFrequencyKey Chemical Shifts (ppm)Reference
¹H NMRWater500 MHz7.51-7.53, 5.78-5.80 nih.govhmdb.ca
¹H NMRDMSO-d₆400 MHz, 11.7 T~11.58 (ring NH), 8.02-8.26, 7.64-6.91, 3.91 nih.govresearchgate.netacs.org
¹³C NMRWater125 MHz146.32, 170.23, 155.93, 103.72 nih.govhmdb.ca
¹³C NMRDMSO-d₆11.7 TNot explicitly listed in snippets, but studied acs.org

Spectroscopic techniques are also valuable for studying the interaction of this compound with other molecules, such as metal ions or ligands. uobaghdad.edu.iqnumberanalytics.com

Capillary Electrophoresis and Electrophoretic Mobility Shift Assays for this compound-Binding Interactions

Capillary Electrophoresis (CE) is a technique used to separate ionic species based on their size and charge under an electric field. missouri.eduthermofisher.communi.cz CE can be applied to the analysis of this compound and other nucleobases. muni.cz The separation of purine (B94841) and pyrimidine (B1678525) bases, including this compound, by CE has been achieved using alkaline buffers, with additives like β-cyclodextrin improving resolution. muni.cz CE with UV detection at 254 nm or 260 nm is commonly used for detection. muni.cznih.gov CE offers advantages such as speed and the ability to handle small sample volumes. muni.cz

Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are used to study protein-nucleic acid interactions. While not exclusively for this compound, variations of EMSA can be adapted to investigate proteins that bind to this compound-containing DNA or RNA. The principle involves observing a shift in the electrophoretic mobility of a nucleic acid fragment when bound by a protein. This technique can provide evidence of a binding interaction and information about the stoichiometry of the complex.

CE has been used in conjunction with molecularly imprinted polymers (MIPs) for selective isolation and detection of this compound from complex samples. nih.gov This approach has potential for on-site analysis. nih.gov

CE is also utilized in assays for this compound-DNA glycosylase (UDG) activity. neb.com UDG removes this compound from DNA, creating an abasic site. Subsequent chemical cleavage of the abasic site generates DNA fragments that can be analyzed by CE fragment analysis. neb.com

Immunoassays and Biosensors for High-Throughput this compound Detection

Immunoassays and biosensors offer promising avenues for high-throughput and sensitive detection of this compound, particularly in biological and environmental monitoring.

Immunoassays utilize the specific binding between antibodies and antigens (in this case, this compound or a modified form of this compound) for detection. While direct immunoassays for small molecules like this compound can be challenging due to their size, approaches involving conjugation to larger carrier molecules to elicit an immune response are possible for antibody development. Sensitive immunoassays for the detection of this compound in DNA have been developed, often coupled with enzymatic steps. oup.comnih.govnih.gov For instance, an assay for this compound in DNA adapted the aldehydic slot blot (ASB) assay, coupling it with this compound-DNA glycosylase (UDG) to generate detectable abasic sites. nih.gov These methods can be sensitive, requiring small quantities of DNA, and are adaptable to high-throughput formats. oup.comnih.gov

Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal. nanochemres.org For this compound detection, biosensors can be designed to specifically recognize this compound or the activity of enzymes that process this compound, such as UDG. x-mol.netresearchgate.netnih.govacs.org

Electrochemical biosensors have been developed for detecting UDG activity, which can be indirectly related to the presence of this compound in DNA. x-mol.netresearchgate.net One such biosensor utilizes a porphyrin-based nanomaterial and a hairpin DNA probe containing this compound bases. x-mol.net Upon UDG activity, this compound is removed, the DNA structure changes, and a signal is generated through electrocatalytic amplification. x-mol.net This type of biosensor can exhibit a broad linear range and a low detection limit for UDG activity. x-mol.net

Other biosensing strategies for UDG activity detection involve enzyme-catalyzed assembly of nanoparticles or the use of single-nanoparticle ICP-MS to detect released nanoparticles upon DNA cleavage. researchgate.netacs.org These methods demonstrate high sensitivity and selectivity. acs.org

The design of biosensors can also leverage modified nucleobases, such as 5-formylthis compound (B14596) (5fU), as building blocks for creating probes with specific properties like fluorescence, enabling targeted detection and imaging. nih.gov Theoretical studies also explore the potential of transition-metal dichalcogenides as sensing platforms for nucleobase detection, including this compound, based on adsorption properties. nanochemres.org

Uracil S Role in Cellular Homeostasis and Stress Responses

Regulation of Intracellular Uracil (B121893) Pool Dynamics

Maintaining a balanced intracellular this compound pool is critical for preventing detrimental effects on the cell. High levels of intracellular this compound or its derived nucleotides can be harmful. Cells employ regulatory mechanisms to control this compound uptake and synthesis. In Saccharomyces cerevisiae, for instance, the this compound permease (encoded by FUR4) facilitates this compound uptake, and its activity is negatively regulated by the availability of this compound. This feedback mechanism helps prevent the accumulation of excessive intracellular this compound-derived nucleotides. nih.govmolbiolcell.org Exposure to this compound leads to a decrease in the level of this compound permease, partly by reducing FUR4 mRNA levels, likely by increasing its instability. nih.gov this compound entry also triggers more rapid degradation of the existing permease by promoting its ubiquitination, signaling internalization. nih.govmolbiolcell.org This suggests a direct binding of intracellular this compound to the permease may be involved in this feedback regulation. nih.gov The pyrimidine (B1678525) salvage pathway, involving the uptake of this compound, cytosine, and uridine (B1682114), mediated by specific permeases, is highly efficient in yeast and can quench de novo pyrimidine biosynthesis. nih.gov Intracellular cytosine is converted to this compound by deamination, and this compound is converted to UMP by this compound phosphoribosyltransferase (UPRT). nih.gov

In Lactobacillus plantarum, the pyr operon, involved in pyrimidine biosynthesis, is regulated by transcription attenuation in response to exogenous this compound. asm.org Mutations in conserved regions of the regulatory protein PyrR1 suggest functional similarity to Bacillus subtilis PyrR. asm.org The ratio of UMP to PRPP likely regulates L. plantarum PyrR1 activity. asm.org

This compound Metabolism in Cellular Proliferation and Differentiation

This compound metabolism is intricately linked to cellular proliferation and differentiation, processes that require significant nucleotide synthesis. Pyrimidine nucleotides are essential precursors for nucleic acid synthesis, protein glycosylation, and phospholipid synthesis. nih.gov

Research indicates that this compound nucleotides can stimulate cell proliferation and differentiation. Studies on human neural precursor cells (NPCs) have shown that this compound nucleotides, specifically UTP and UDP, can enhance proliferation and dopaminergic differentiation. nih.govresearchgate.net UTP boosted the proliferation of human mesencephalic NPCs (hmNPCs) and stimulated dopaminergic differentiation, increasing the number of tyrosine hydroxylase (TH)-positive cells and TH protein levels. nih.gov This effect was blocked by P2 receptor antagonists, suggesting a P2 receptor-mediated mechanism. nih.gov UTP also stimulated the extracellular signal-regulated kinase (ERK) pathway during differentiation, and both ERK1/2 phosphorylation and differentiation were inhibited by an ERK kinase inhibitor. nih.gov

The balance between proliferation and differentiation is crucial for tissue homeostasis. telight.eu Uncontrolled proliferation is a hallmark of cancer. telight.eu Alterations in pyrimidine metabolism, including elevated this compound levels, have been observed in certain cancers, such as oral squamous cell carcinoma (OSCC), and are linked to tumor progression. opendentistryjournal.com Enzymes involved in this compound synthesis have been found to be overexpressed in aggressive OSCC, suggesting that targeting these metabolic pathways could impede tumor growth. opendentistryjournal.com

Responses of this compound Pathways to Oxidative Stress and DNA Damage

Oxidative stress and DNA damage pose significant threats to genomic integrity, and this compound pathways are involved in the cellular response to these challenges. This compound can be incorporated into DNA, primarily through the misincorporation of dUTP during DNA replication or deamination of cytosine in DNA. wayne.eduwayne.edu The presence of this compound in DNA is considered a type of DNA damage. wayne.eduwayne.edu

The primary enzyme responsible for removing this compound residues from DNA is this compound-DNA glycosylase (UNG), a key enzyme in the base excision repair (BER) pathway. wayne.eduaacrjournals.org BER is a major pathway involved in repairing DNA damage caused by oxidative stress. wayne.eduwayne.edudojindo.co.jp UNG removes the this compound base, creating an abasic site that is subsequently repaired by other enzymes in the BER pathway. aacrjournals.org Studies have shown that UNG-deficient cells and mice exhibit increased sensitivity to DNA damage and oxidative stress. aacrjournals.org Small interfering RNA (siRNA)-directed knockdown of UNG in human prostate cancer cells sensitized them to genotoxic stress induced by hydrogen peroxide and doxorubicin (B1662922). aacrjournals.org

Oxidative damage to DNA-cytosine can result in the formation of oxidized derivatives, including this compound, which are also substrates for UNG. aacrjournals.orgnih.gov Mitochondrial this compound-DNA glycosylase 1 (UNG1) and nuclear this compound-DNA glycosylase 2 (UNG2) are involved in removing this compound and oxidized cytosine derivatives. nih.gov Oxidative stress can selectively upregulate mitochondrial UNG1 mRNA, indicating a potential important role in the repair of oxidized pyrimidines in mitochondria. nih.gov Folate deficiency can also impact DNA repair by inducing this compound accumulation and depleting the thymine (B56734) pool. wayne.eduwayne.edu

Interplay between this compound Metabolism and Other Central Metabolic Networks

The pentose (B10789219) phosphate (B84403) pathway provides ribose-5-phosphate, a precursor for nucleotide synthesis, including pyrimidines. creative-proteomics.com Intermediate products of the TCA cycle can also be involved in the synthesis of purines and pyrimidines. creative-proteomics.com The coordinated interaction between these pathways ensures a dynamic equilibrium in cellular material and energy metabolism. creative-proteomics.com

This compound metabolism has been shown to interact with other metabolic processes in specific cellular contexts. In Streptococcus pneumoniae, there is an established interplay between this compound/pyrimidine metabolism and capsule synthesis. frontiersin.org Capsule synthesis in this bacterium requires activated sugars, such as UDP-glucose and UDP-glucuronic acid, which are derived from UTP. frontiersin.org Mutations in genes involved in de novo pyrimidine synthesis have been linked to altered capsule production. frontiersin.org Elevated UTP levels were observed in the capsulated strain when grown in medium containing this compound, suggesting a link between this compound availability, UTP pool size, and capsule synthesis. frontiersin.org

Furthermore, nucleotide metabolism, including purine (B94841) and pyrimidine pathways, is linked to cellular differentiation. nih.gov Studies on neuroblastoma have identified significant changes in nucleotide metabolism in cell lines with high expression of the MYCN oncogene, which is known to influence cellular differentiation. nih.gov Inhibition of purine metabolic enzymes has been shown to promote differentiation in these cells, highlighting the interplay between nucleotide metabolism and differentiation processes. nih.gov The circadian clock, which regulates numerous physiological functions, has also been shown to influence the oscillation of this compound and uridine levels in the liver, suggesting a connection between circadian rhythms and pyrimidine metabolism. researchgate.net

The integrated stress response (ISR), a signaling pathway activated by various cellular stresses, can reprogram gene expression and translation to promote cellular adaptation and survival. mdpi.comnih.gov While the direct link between this compound metabolism and ISR is an area of ongoing research, metabolic changes are often intertwined with stress responses. frontiersin.orgpnas.org Stress-induced translation regulation, which is part of the ISR, can impact the expression of metabolic enzymes, potentially influencing this compound metabolism indirectly. pnas.org

Data Tables

Here are some illustrative data points based on the search results, presented in interactive table format.

Table 1: Effect of this compound Nucleotides on hmNPC Proliferation and Differentiation

Treatment (Concentration)Effect on Proliferation (PCNA expression)Effect on Dopaminergic Differentiation (TH protein)Reference
UTP (1 µM)Boosted (330% increase)Not specified for proliferation at this conc. researchgate.net
UTP (100 µM)Not specified for differentiation at this conc.Increased (319% increase) nih.gov
UDP (1 µM)Not specifiedEnhanced (194% increase) nih.gov

Table 2: Impact of UNG Knockdown on Prostate Cancer Cell Sensitivity to Genotoxic Stress

Cell LineTreatmentEffect on Apoptosis (Relative to control)Reference
LNCaPsiUNG + Hydrogen Peroxide (concentration not specified)Increased sensitivity aacrjournals.org
DU145siUNG + Hydrogen Peroxide (concentration not specified)Increased sensitivity aacrjournals.org
PC3siUNG + Hydrogen Peroxide (concentration not specified)Increased sensitivity aacrjournals.org
LNCaPsiUNG + Doxorubicin (concentration not specified)Increased sensitivity aacrjournals.org
DU145siUNG + Doxorubicin (concentration not specified)Increased sensitivity aacrjournals.org
PC3siUNG + Doxorubicin (concentration not specified)Increased sensitivity aacrjournals.org

Note: Specific concentration data for hydrogen peroxide and doxorubicin in the apoptosis assay were not consistently available across snippets.

Pathophysiological Implications of Uracil Dysregulation

Genetic Disorders Associated with Altered Uracil (B121893) Metabolism (e.g., UMP Synthase Deficiency)

Genetic defects in the enzymes involved in pyrimidine (B1678525) metabolism can lead to several rare disorders. One notable example is Hereditary Orotic Aciduria (HOA), an autosomal recessive disorder caused by mutations in the gene encoding Uridine (B1682114) Monophosphate Synthase (UMPS) researchgate.netliberty.edu. UMPS is a bifunctional enzyme crucial for the de novo synthesis of pyrimidines, catalyzing the conversion of orotate (B1227488) to OMP and then OMP to UMP liberty.edupressbooks.pub.

Deficiency in UMPS activity impairs the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis liberty.edu. This deficiency leads to the accumulation of orotic acid in the body, a key diagnostic feature observed as excessive excretion in urine (orotic aciduria) liberty.eduklarity.health. HOA can manifest with symptoms appearing in infancy or early childhood, including megaloblastic anemia unresponsive to folate or vitamin B12 treatment, growth and developmental delays, intellectual disabilities, immunodeficiency, and sometimes infections researchgate.netklarity.healthresearchgate.net. The severity of symptoms can vary klarity.health.

Another genetic disorder affecting this compound metabolism is Dihydropyrimidine Dehydrogenase (DPD) deficiency. DPD is the initial and rate-limiting enzyme in the catabolism of this compound and thymine (B56734) creative-proteomics.com. Mutations in the DPYD gene, which encodes DPD, lead to impaired degradation of these pyrimidines, resulting in their accumulation creative-proteomics.com. While the primary clinical relevance of DPD deficiency is its impact on the metabolism of fluoropyrimidine chemotherapy drugs like 5-fluorothis compound (B62378) (5-FU), severe deficiencies can also lead to neurological symptoms such as developmental delays and seizures due to the toxic accumulation of pyrimidines and their metabolites creative-proteomics.comfrontiersin.org.

Interactive Table 1: Genetic Disorders of Pyrimidine Metabolism

DisorderAffected EnzymeGeneKey Metabolic ConsequenceClinical Manifestations (Examples)Inheritance Pattern
Hereditary Orotic AciduriaUridine Monophosphate Synthase (UMPS)UMPSAccumulation of orotic acid, pyrimidine deficiencyMegaloblastic anemia, developmental delay, immunodeficiency, intellectual disability researchgate.netklarity.healthresearchgate.netAutosomal Recessive klarity.health
Dihydropyrimidine Dehydrogenase (DPD) DeficiencyDihydropyrimidine Dehydrogenase (DPD)DPYDAccumulation of this compound and thymineDevelopmental delays, seizures (in severe cases), altered drug metabolism creative-proteomics.comfrontiersin.orgAutosomal Recessive

Note: This table provides a summary based on the provided text snippets. Clinical manifestations can vary.

This compound Dysregulation in Oncogenesis: Metabolic Reprogramming and Therapeutic Targets

This compound metabolism and dysregulation play a significant role in the context of cancer. Rapidly dividing cancer cells have a high demand for nucleotides to support DNA synthesis and proliferation creative-proteomics.com. This often involves metabolic reprogramming, where cancer cells alter their metabolic pathways to meet these increased demands nih.govmdpi.com. The de novo pyrimidine synthesis pathway is frequently upregulated in cancer cells creative-proteomics.com.

This compound can appear in DNA through two main mechanisms: misincorporation of deoxyuridine triphosphate (dUTP) during DNA replication or repair, and deamination of cytosine residues researchgate.netoup.commdpi.com. While DNA repair mechanisms, primarily base excision repair (BER) initiated by this compound DNA glycosylases (UDGs), exist to remove this compound from DNA, imbalances in this compound metabolism can lead to its accumulation researchgate.netoup.commdpi.com. Accumulation of this compound in the genome is associated with cancer oup.com.

Folate deficiency or inhibition of thymidylate synthase (TS), an enzyme crucial for converting dUMP to dTMP (a precursor for thymine nucleotides), can lead to an increased dUTP:dTTP ratio nih.gov. This imbalance promotes the misincorporation of this compound into DNA nih.govwayne.edu. The subsequent futile cycling of this compound removal by UDGs and reincorporation can lead to DNA strand breaks and genomic instability, contributing to carcinogenesis nih.govwayne.edu.

Targeting pyrimidine metabolism is a long-standing strategy in cancer therapy creative-proteomics.comfrontiersin.org. Many chemotherapy agents target key enzymes in the de novo pyrimidine synthesis pathway creative-proteomics.com. For example, 5-fluorothis compound (5-FU) is a widely used chemotherapeutic agent that acts as a thymidylate synthase inhibitor, disrupting DNA synthesis creative-proteomics.com. The effectiveness and toxicity of 5-FU can be influenced by genetic variations in DPD, the enzyme responsible for this compound degradation creative-proteomics.com.

Overexpression or mistargeting of APOBEC deaminases, enzymes involved in cytosine deamination which can lead to this compound formation in DNA, may also contribute to tumorigenesis, tumor progression, and drug resistance mdpi.com.

This compound Metabolism in Viral Replication Cycles and Antiviral Strategies

This compound metabolism is intricately linked with viral replication cycles, particularly for viruses that replicate in the host cell nucleus. Viral replication often relies heavily on the host cell's nucleotide pools biorxiv.org. Some viruses have evolved strategies to manipulate host pyrimidine metabolism or encode their own enzymes to optimize nucleotide availability for viral genome synthesis biorxiv.org.

This compound can be incorporated into viral DNA intermediates during replication researchgate.net. This can occur through similar mechanisms as in host DNA, including misincorporation of dUTP or deamination of cytosines researchgate.net. The presence of this compound in viral DNA can potentially be detrimental to the virus, and host innate immune defenses may utilize this compound incorporation as a weapon against viruses researchgate.net. For instance, some APOBEC3 proteins, which are host restriction factors, can restrict viral replication by introducing cytosine-to-uracil hypermutations in viral DNA frontiersin.org.

In response, many viruses have developed countermeasures to prevent the emergence of uracilated viral genomes or to remove incorporated this compound researchgate.net. Some viruses encode their own dUTPase or this compound DNA glycosylase (UNG) to control the dUTP:dTTP ratio and remove this compound from their genomes, thus maintaining genome integrity researchgate.net. For example, herpesviruses encode proteins to facilitate DNA replication, including enzymes involved in pyrimidine biosynthesis biorxiv.org.

Targeting viral or host enzymes involved in nucleotide metabolism, including those related to this compound, represents a strategy for antiviral therapy frontiersin.org. For example, some antiviral compounds interfere with the de novo pyrimidine biosynthesis pathway, thereby depleting nucleotide pools necessary for viral replication biorxiv.orgpnas.org. The antiviral activity of some compounds can be reversed by the addition of excess this compound or orotic acid, highlighting the dependence of viral replication on pyrimidine availability pnas.org.

Neurological Manifestations of this compound Pathway Imbalances

Imbalances in this compound metabolism and related pyrimidine pathways can have neurological consequences. As mentioned earlier, severe DPD deficiency, leading to the accumulation of this compound and thymine, can result in neurological symptoms such as developmental delays and seizures creative-proteomics.comfrontiersin.org.

Hereditary Orotic Aciduria, caused by UMPS deficiency and leading to pyrimidine deficiency and orotic acid accumulation, is also associated with neurological manifestations, including intellectual disability liberty.eduresearchgate.net. While the precise mechanisms are not fully elucidated, the disruption of nucleotide pools essential for proper neurodevelopment and function is likely involved frontiersin.org.

Research also suggests potential links between this compound metabolism and neurological conditions like depression. Single-nucleotide polymorphisms (SNPs) in genes encoding this compound-processing proteins, such as this compound DNA glycosylases (UNG and SMUG1) and dUTPase (DUT), have been investigated for their association with recurrent depressive disorder peerj.com. Impairment of DNA damage repair, including the repair of this compound in DNA, may play a role in the pathogenesis of depression peerj.com. Folate deficiency, which can lead to increased this compound incorporation into DNA, has also been implicated in neurological issues, including neural tube defects wayne.edu.

Role of this compound in Microbial Virulence and Host-Pathogen Interactions

This compound and its metabolism can influence microbial virulence and the complex interactions between pathogens and their hosts. While this compound is a fundamental component of bacterial RNA, its presence and metabolism can also play roles in bacterial adaptation, survival within the host, and the modulation of host responses mdpi.commdpi.com.

Some studies suggest that microbial-derived metabolites, including this compound, can interact with host pathways and influence host-pathogen interactions researchgate.net. The precise mechanisms by which microbial this compound impacts host responses are an area of ongoing research.

Bacteria employ various virulence factors to colonize host tissues, evade immune defenses, and establish infection mdpi.comnih.gov. While the primary focus of virulence factors is often on proteins and other molecules that directly interact with host cells or disrupt host processes, the metabolic state of the bacteria, influenced by the availability and metabolism of molecules like this compound, can also contribute to virulence mdpi.com.

Furthermore, the host immune system can respond to microbial presence, and this interaction can involve metabolic changes in both the host and the pathogen mdpi.com. Understanding how pathogens utilize or manipulate this compound metabolism within the host environment could potentially reveal new targets for antimicrobial strategies mdpi.comnih.gov.

Interactive Table 2: this compound-Related Aspects in Host-Pathogen Interactions

AspectDescriptionPotential Implication in Host-Pathogen Interaction
Microbial this compound as a MetaboliteThis compound is a component of bacterial RNA and involved in bacterial metabolism.Could potentially interact with host pathways or serve as a signal in host-pathogen communication researchgate.net.
Bacterial Manipulation of this compound MetabolismSome bacteria may alter their this compound metabolism to adapt to the host environment or evade host defenses.Could influence bacterial growth, survival, and virulence within the host.
Host Response to Microbial this compound PresenceThe host immune system might recognize or be influenced by the presence of microbial this compound or its metabolites.Could trigger or modulate host immune responses.
This compound in Viral GenomesThis compound can be incorporated into viral DNA during replication.Can be a target for host antiviral defenses (e.g., APOBEC3 proteins) or counteracted by viral enzymes researchgate.netfrontiersin.org.

Note: This table summarizes potential roles based on the provided text snippets and general knowledge of host-pathogen interactions.

Evolutionary Perspectives on Uracil Biology

Uracil's Significance in the RNA World Hypothesis and Prebiotic Chemistry

The RNA World hypothesis posits a stage in the early history of life where RNA molecules were responsible for both storing genetic information and catalyzing biochemical reactions, functions later taken over by DNA and proteins, respectively. This compound (B121893) is one of the four primary nucleobases found in RNA (Adenine, Guanine (B1146940), Cytosine, and this compound), making it central to this hypothesis. wikipedia.org

In the context of prebiotic chemistry, the conditions and reactions on early Earth that could have led to the formation of organic molecules, including nucleobases, are investigated. Research in prebiotic chemistry aims to understand how biomolecules like the nucleobases adenine (B156593), cytosine, guanine, and this compound were selected from complex mixtures on the early Earth. pnas.org The RNA world hypothesis is a premise suggesting life may have emerged with genetic and enzymatic function based exclusively on RNA. pnas.org Some research indicates that the selection criteria for these early nucleobases might have included their ability to persist in the prebiotic environment. pnas.org

The synthesis of RNA building blocks from RNA precursors is a significant argument supporting the idea that RNA preceded DNA in evolution. nih.gov While the spontaneous polymerization of ribonucleotides is proposed to have led to the emergence of ribozymes and RNA replicases, the synthesis of RNA nucleotides under plausible prebiotic conditions remains a significant challenge. wikipedia.orgresearchgate.net However, formamide (B127407) has been shown to be a potential common feedstock for each RNA base under varying conditions. pnas.org

Evolutionary Transition from this compound to Thymine (B56734) in DNA

DNA, the genetic material in modern cells, differs from RNA in two key ways: it uses deoxyribose sugar instead of ribose and contains thymine instead of this compound. wikipedia.orgwordpress.com Thymine can be considered a methylated form of this compound, where a methyl group is added to the this compound structure. nih.govnih.govwikipedia.org

The evolutionary transition from a potential this compound-containing DNA (U-DNA) to thymine-containing DNA (T-DNA) is a crucial event in the history of life. nih.govportlandpress.com One of the primary advantages of using thymine in DNA is related to DNA repair mechanisms. Cytosine is prone to spontaneous deamination, a process where it is converted into this compound. pnas.orgwordpress.comresearchgate.net If this compound were a standard base in DNA, the cellular repair machinery would be unable to distinguish between a legitimate this compound (paired with adenine) and a this compound resulting from cytosine deamination (mispaired with guanine). wordpress.comresearchgate.net

By replacing this compound with thymine in DNA, any this compound found in DNA can be recognized as an erroneous base, likely originating from cytosine deamination, and efficiently removed by repair systems. nih.govwordpress.comresearchgate.net This repair mechanism helps to maintain the integrity of the genetic code by preventing G:C to A:T transition mutations that would otherwise arise from unrepaired this compound-guanine mismatches. royalsocietypublishing.orgnih.gov The presence of a methyl group in thymine may also contribute to the stability of DNA and influence base pairing. wordpress.com

Some modern viruses still possess U-DNA genomes, which may represent an intermediate step in the evolutionary transition from RNA to DNA. nih.govportlandpress.com

Comparative Genomics and Phylogenetics of this compound-Metabolizing Enzymes

Comparative genomics, the comparison of genomes across different species, provides insights into evolutionary relationships and the history of genes and pathways. slideshare.net Studying the distribution and evolution of enzymes involved in this compound metabolism and removal across different organisms can shed light on the evolutionary pressures that led to the dominance of T-DNA and the development of robust repair systems.

Enzymes such as this compound-DNA glycosylases (UDGs) are critical for removing this compound from DNA. portlandpress.comroyalsocietypublishing.orgnih.govebi.ac.uk Comparative genomic analyses and phylogenetic studies of these enzymes reveal their prevalence and diversification across different domains of life (bacteria, archaea, and eukaryotes). ebi.ac.uknih.gov The presence of these enzymes in a wide range of organisms underscores the evolutionary importance of removing this compound from DNA. royalsocietypublishing.orgnih.gov

Comparative genomics can also reveal evolutionary transitions in metabolic pathways related to this compound and thymine synthesis. For example, studies in yeasts have identified the acquisition of genes enabling anaerobic this compound synthesis as an evolutionary adaptation in certain lineages. pnas.org Analyzing the conservation and variation of genes encoding this compound-metabolizing enzymes across diverse species helps to reconstruct the evolutionary history of these pathways and the selective forces that shaped them. nih.govnih.gov

Adaptive Advantages of this compound Removal Mechanisms in Genome Evolution

The evolution of efficient mechanisms for removing this compound from DNA provided significant adaptive advantages, particularly for organisms developing larger and more stable genomes. The spontaneous deamination of cytosine to this compound is a constant source of potential mutations. royalsocietypublishing.orgworldscientific.com In the absence of effective repair, this would lead to a high rate of G:C to A:T mutations, potentially compromising genetic stability. royalsocietypublishing.orgnih.gov

The development of this compound-DNA glycosylases (UDGs) allowed cells to recognize and excise this compound residues from DNA, initiating the base excision repair (BER) pathway. royalsocietypublishing.orgnih.govworldscientific.com This repair system is crucial for preventing mutations caused by cytosine deamination and misincorporation of deoxyuridine triphosphate (dUTP) during DNA replication. royalsocietypublishing.orgworldscientific.com

The ability to efficiently remove this compound from DNA is thought to have been a prerequisite for the evolution of larger genomes, as it provided the necessary stability for increased genetic complexity. nih.gov While this compound in DNA is generally considered a lesion, nature has also adapted to utilize this compound in DNA for specific, highly regulated processes, such as in adaptive immunity in mammals, where targeted cytosine deamination followed by repair mechanisms contributes to antibody diversity. portlandpress.comroyalsocietypublishing.orgnih.gov However, in most cellular contexts, the presence of this compound in DNA is detrimental and its removal is essential for maintaining genomic integrity and preventing disease, including certain types of cancer. portlandpress.comnih.gov

The presence of multiple distinct this compound-DNA glycosylases in mammalian cells (e.g., UNG1, UNG2, SMUG1, TDG, and MBD4) highlights the importance and complexity of this compound processing in DNA and suggests specialized roles for these enzymes. royalsocietypublishing.orgnih.govworldscientific.com

Emerging Research Frontiers and Future Directions in Uracil Studies

Systems Biology and Omics Approaches to Uracil (B121893) Metabolic Networks

Systems biology and multi-omics approaches are proving instrumental in gaining a holistic understanding of this compound metabolic networks. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can map the intricate pathways involved in this compound synthesis, degradation, and incorporation into nucleic acids frontiersin.orgnih.gov. This integrated view allows for the identification of key enzymes, transporters, and regulatory elements that govern this compound homeostasis within a cell or organism frontiersin.orgnih.gov.

Genome-scale metabolic models (GEMs) are a robust framework for integrating multi-omics data to study complex biological systems, including human metabolism nih.gov. These models can help predict metabolic capabilities and identify key regulatory nodes nih.gov. For instance, integrating metabolomic data, which provides a snapshot of small-molecule metabolites, with other omics layers can reveal changes in metabolic pathways in response to various conditions and help identify biomarkers mdpi.com. Studies utilizing multi-omics integration and network analysis are identifying how changes at different biological levels ultimately lead to metabolic alterations e-enm.org. This is particularly important in understanding metabolic diseases where multiple processes are dysregulated .

Future directions in this area involve refining GEMs with more precise, context-specific data from different tissues and conditions nih.gov. Machine learning is also being employed to address challenges and enhance the predictive accuracy of these models nih.gov.

Single-Cell Analysis of this compound Dynamics and Heterogeneity

Traditional bulk sequencing and analysis methods provide an average view of cellular processes, potentially masking the heterogeneity that exists within a cell population. Single-cell analysis technologies, such as single-cell RNA sequencing (scRNA-seq), are revolutionizing the study of biological systems by allowing researchers to investigate gene expression profiles at the individual cell level watchmakergenomics.comresearchgate.net10xgenomics.com.

Applying single-cell analysis to this compound dynamics can provide unprecedented insights into cell-to-cell variability in this compound metabolism, incorporation, and repair. This is particularly relevant in understanding processes like DNA repair, where the efficiency of this compound removal can vary between individual cells, potentially leading to differential outcomes in response to DNA damage or chemotherapy biorxiv.org.

While scRNA-seq primarily focuses on RNA, advancements in single-cell multi-omics are enabling the simultaneous analysis of different molecular layers within the same cell, including the epigenome and transcriptome nih.gov. This could facilitate the study of how this compound-related enzymes and pathways are regulated at the single-cell level and how this regulation contributes to cellular heterogeneity and fate decisions. Future research will likely focus on developing and applying novel single-cell techniques capable of directly measuring this compound and its derivatives within individual cells, providing a more direct assessment of this compound dynamics and heterogeneity.

This compound in Synthetic Biology and Biotechnological Applications

This compound and its metabolic pathways are increasingly being explored and manipulated in synthetic biology and biotechnological applications. Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes frontiersin.org. This compound's role as a fundamental building block of RNA and its involvement in DNA metabolism make it a target for engineering biological systems.

In synthetic biology, the ability to precisely manipulate genetic material is crucial, and this compound-related enzymes, such as this compound-DNA glycosylase (UDG), are being utilized in genome editing tools. For example, base editing techniques, which allow for targeted base modifications without double-strand breaks, have incorporated this compound glycosylase inhibitors to expand the genome editing toolbox frontiersin.org.

Furthermore, understanding and engineering this compound metabolism in microorganisms is relevant for metabolic engineering, which aims to optimize metabolic networks for increased production of desired metabolites or bioproducts frontiersin.org. Non-conventional yeasts, for instance, are being explored as versatile platforms in biotechnology, and synthetic biology tools, including those that might involve manipulating nucleotide metabolism, are being developed to enhance their industrial applications frontiersin.org. The capacity to synthesize and assemble DNA with increased throughput and decreased cost is also pushing the field of synthetic biology forward, enabling the construction of genetic circuits and metabolic pathways nih.gov.

Development of Novel Therapeutic Interventions Targeting this compound Pathways

This compound metabolism and the pathways involved in handling this compound in DNA represent promising targets for novel therapeutic interventions, particularly in the context of cancer and infectious diseases. The fluoropyrimidine 5-fluorothis compound (B62378) (5-FU), a this compound analog, has been a cornerstone of cancer chemotherapy for decades, primarily by interfering with thymidylate biosynthesis and leading to this compound misincorporation into DNA nih.govmdpi.com.

However, the development of resistance and toxicity associated with existing this compound-based therapies necessitates the identification of new targets and strategies nih.govmdpi.com. Research is focusing on enzymes involved in this compound metabolism and DNA repair, such as deoxyuridine triphosphate nucleotidohydrolase (dUTPase) and this compound-DNA glycosylases (UDGs) nih.govresearchgate.net. Elevated expression of dUTPase, for example, can protect cancer cells from the cytotoxic effects of 5-FU by reducing the intracellular this compound pool nih.gov. Therefore, inhibiting dUTPase is being investigated as a strategy to improve the efficacy of 5-FU-based therapies nih.gov.

This compound-DNA glycosylases are crucial for removing this compound from DNA, and targeting these enzymes, potentially using insights from how viruses evade this repair mechanism, is another avenue for therapeutic development researchgate.net. Novel synthetic this compound analogs are also being developed and tested for their synergistic effects with existing chemotherapeutic agents mdpi.com.

Epigenetic Roles of this compound and Its Derivatives in Gene Regulation

Beyond its well-established roles in RNA and DNA integrity, this compound and its derivatives are emerging as players in epigenetic regulation, influencing gene expression without altering the underlying DNA sequence nih.govfrontiersin.org. While 5-methylcytosine (B146107) (5mC) is the most widely studied epigenetic mark in DNA, other modified bases, including those related to this compound, are gaining recognition nih.govresearchgate.net.

This compound can appear in DNA through cytosine deamination or misincorporation of dUMP nih.gov. While typically viewed as errors and subject to repair, the processes involved in handling this compound in DNA, particularly the base excision repair (BER) pathway initiated by this compound-DNA glycosylases, are now known to have non-canonical roles in processes like adaptive immunity and gene regulation nih.govmdpi.com.

Derivatives of 5mC, such as 5-hydroxymethylthis compound (B14597) (5hmU), can be produced by Tet dioxygenases and are suggested to have pathogenetic significance nih.govresearchgate.net. The dynamic interplay between different DNA modifications, including those involving this compound, and their recognition by "reader" proteins and removal by "eraser" enzymes, contributes to the complex epigenetic landscape that governs gene expression frontiersin.orgresearchgate.netahajournals.orgnih.gov. Research using techniques like U-DNA sequencing (U-DNA-Seq) is beginning to map the genome-wide distribution patterns of this compound in DNA and how these patterns change in response to stimuli like chemotherapy, showing shifts towards more active genomic regions biorxiv.orgnih.gov. Future studies aim to further elucidate the specific epigenetic roles of this compound and its derivatives and their impact on gene regulation and disease development nih.govnih.gov.

Advanced Bioimaging Techniques for Spatiotemporal this compound Analysis

Advanced bioimaging techniques are crucial for visualizing and analyzing the location and dynamics of molecules within living cells and tissues, providing spatiotemporal information that is not accessible through bulk biochemical assays sdu.dkumin.ac.jp. Applying these techniques to this compound studies allows researchers to observe the processes of this compound incorporation, repair, and metabolism in real-time and in their native cellular context.

Super-resolution microscopy techniques, such as dSTORM, are being used to visualize the distribution of genomic this compound with high spatial resolution, corroborating findings from sequencing-based methods biorxiv.orgnih.gov. This allows for the colocalization of this compound with chromatin markers and other cellular structures to understand the nuclear environment in which this compound is present biorxiv.org.

Nonlinear optical (NLO) microscopy, including multi-photon microscopy, offers label-free and non-destructive investigation of biological processes in live samples with sub-cellular resolution frontiersin.org. While not yet widely applied specifically to this compound, the development of fluorescent probes or sensors for this compound and its metabolites compatible with advanced microscopy platforms would enable the spatiotemporal tracking of these molecules in living systems. This would provide dynamic insights into this compound metabolism, transport, and interaction with other cellular components, further advancing our understanding of its biological roles. Future efforts in this area will focus on developing highly specific and sensitive imaging tools for this compound and integrating them with advanced microscopy platforms to study this compound dynamics in complex biological environments.


Compound Names and PubChem CIDs:

Q & A

Q. What established methodologies are recommended for detecting and quantifying uracil in RNA samples, and how do their sensitivities compare?

Methodological Answer:

  • HPLC (High-Performance Liquid Chromatography): Widely used for separating this compound from other nucleotides, with detection limits of ~0.1 nM when coupled with UV detectors .
  • Mass Spectrometry (MS): Offers higher specificity, especially when analyzing trace amounts in complex biological matrices (e.g., LC-MS/MS achieves detection limits of 0.01 nM) .
  • Enzymatic Assays: this compound-DNA glycosylase (UDG) cleavage followed by fluorescence detection is effective for identifying misincorporated this compound in DNA, with sensitivity dependent on enzyme kinetics .
  • Key Consideration: Method selection depends on sample type (e.g., cellular RNA vs. synthetic oligonucleotides) and required throughput.

Q. How does pH influence this compound’s stability in nucleotide studies, and what experimental controls are critical?

Methodological Answer:

  • Stability Profile: this compound undergoes hydrolysis at extremes of pH (<3 or >10), with degradation rates increasing at elevated temperatures .
  • Buffer Optimization: Use phosphate buffers (pH 6–8) for in vitro studies to minimize degradation. Include negative controls (e.g., this compound-free samples) to rule out non-specific hydrolysis .
  • Data Validation: Monitor pH via inline probes during long-term experiments and validate stability using HPLC at multiple time points .

Advanced Research Questions

Q. What strategies can address contradictions in reported this compound tautomerization rates under physiological conditions?

Methodological Answer:

  • Controlled Replication: Standardize temperature (±0.1°C) and ionic strength (e.g., 150 mM NaCl) across labs to reduce variability .
  • Advanced Spectroscopy: Time-resolved FTIR or NMR can capture transient tautomer states, with deuterium labeling to isolate specific vibrational modes .
  • Computational Modeling: Molecular dynamics simulations (e.g., AMBER force fields) predict tautomerization energy barriers, which can be validated against experimental kinetics .
  • Example Conflict Resolution: A 2024 study reconciled discrepancies by identifying trace metal ions (e.g., Mg²⁺) as catalysts in certain buffers .

Q. How can experimental designs differentiate spontaneous cytosine deamination from exogenous this compound incorporation in DNA?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁵N- or ¹³C-labeled cytosine in cell cultures; deamination-derived this compound will retain the label, while exogenous sources will not .
  • Knockout Models: Employ UDG-deficient cell lines to accumulate deaminated this compound, contrasting with wild-type systems where repair enzymes remove it .
  • Inhibitor Studies: Apply UDG inhibitors (e.g., Ugi peptide) to distinguish enzymatic vs. non-enzymatic pathways .

Q. What novel synthesis routes improve regioselectivity in this compound derivatives for antiviral drug development?

Methodological Answer:

  • Protecting Group Strategies: Use tert-butyldimethylsilyl (TBDMS) groups to direct functionalization to N1 or N3 positions, validated by X-ray crystallography .
  • Microwave-Assisted Synthesis: Reduces side reactions (e.g., dimerization) by minimizing reaction time; optimize power (100–300 W) and solvent polarity .
  • Catalytic Systems: Pd/Cu bimetallic catalysts enhance cross-coupling efficiency for C5-modified this compound analogs, achieving >90% yield in some cases .

Data Contradiction and Validation

Q. How should researchers resolve conflicting data on this compound’s role in RNA-protein binding affinities?

Methodological Answer:

  • Systematic Meta-Analysis: Pool data from SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) studies, adjusting for buffer composition and protein purity .
  • Error Source Identification: Variability often arises from RNA secondary structures; use CD spectroscopy to confirm consistent folding .
  • Collaborative Validation: Cross-lab replication using shared reagents (e.g., NIST-certified this compound standards) .

Methodological Frameworks

  • FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., avoiding toxic intermediates in synthesis studies) .
  • PICO Adaptation: For biochemical studies: P opulation (e.g., RNA molecules), I ntervention (e.g., pH modification), C omparison (e.g., vs. thymine), O utcome (e.g., stability half-life) .

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Feasible Synthetic Routes

Reactant of Route 1
Uracil
Reactant of Route 2
Uracil

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